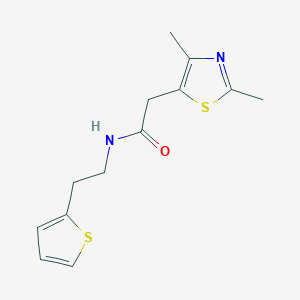

2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide, commonly known as MTT, is a yellow tetrazolium dye used in biochemical and cellular assays to measure cell viability, proliferation, and cytotoxicity. MTT is widely used in scientific research, particularly in the field of cancer research, due to its ability to measure cell metabolic activity.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves the reaction of 2-(2,4-dimethylthiazol-5-yl)acetic acid with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.

Starting Materials

2-(2,4-dimethylthiazol-5-yl)acetic acid, 2-(thiophen-2-yl)ethylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Acetic anhydride

Reaction

Step 1: Dissolve 2-(2,4-dimethylthiazol-5-yl)acetic acid (1.0 equiv) and 2-(thiophen-2-yl)ethylamine (1.2 equiv) in dry dichloromethane (DCM)., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in dry dichloromethane (DCM) and add acetic anhydride (1.2 equiv)., Step 5: Stir the reaction mixture at room temperature for 24 hours and then quench with water., Step 6: Extract the product with dichloromethane (DCM) and dry over anhydrous sodium sulfate (Na2SO4)., Step 7: Concentrate the filtrate under reduced pressure to obtain the final product as a white solid.

Mechanism Of Action

The mechanism of action of MTT involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in living cells. The reduction reaction produces a purple formazan product, which is insoluble in water and is retained within the cells. The amount of formazan produced is directly proportional to the number of viable cells. Thus, the MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Biochemical And Physiological Effects

MTT has been shown to have no significant biochemical or physiological effects on living cells. The reduction of the tetrazolium ring by mitochondrial dehydrogenases is a normal cellular process, and the formazan product is retained within the cells without affecting cellular function.

Advantages And Limitations For Lab Experiments

The MTT assay has several advantages over other cell viability assays. It is a simple, reliable, and inexpensive assay that can be performed quickly and easily. The assay is also highly sensitive, with a detection limit of 10-100 cells per well. However, the MTT assay has some limitations. It cannot distinguish between live and dead cells, and it may produce false-positive results in the presence of certain compounds such as antioxidants. Additionally, the assay may be affected by the pH, temperature, and oxygen levels of the cell culture.

Future Directions

For the use of MTT in scientific research include the development of new MTT derivatives, the application of MTT in drug screening and toxicity testing, and the study of the effects of various treatments on cancer cell growth and apoptosis.

Scientific Research Applications

MTT is widely used in scientific research to measure cell viability, proliferation, and cytotoxicity. It is commonly used in cell-based assays to evaluate the efficacy of drugs, chemicals, and other compounds in inhibiting or promoting cell growth. MTT assays are also used to study the effects of various environmental factors such as pH, temperature, and oxygen levels on cell viability. The use of MTT in scientific research has contributed significantly to the understanding of various cellular processes, including cancer cell growth and apoptosis.

properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-9-12(18-10(2)15-9)8-13(16)14-6-5-11-4-3-7-17-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWMGQOMRAJHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)

![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)

![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)

![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)